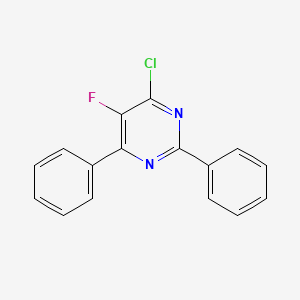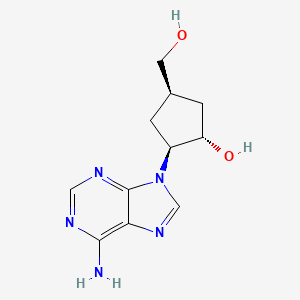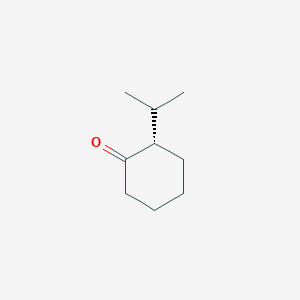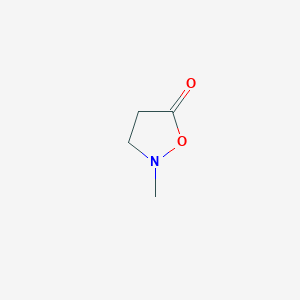![molecular formula C22H22O4 B12916422 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} CAS No. 61093-47-8](/img/structure/B12916422.png)
2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) is an organic compound characterized by the presence of two furan rings connected through an ethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) typically involves the following steps:
Formation of the Furan Rings: The initial step involves the synthesis of furan rings through the cyclization of appropriate precursors.
Ethane Bridge Formation: The furan rings are then connected via an ethane bridge. This can be achieved through a coupling reaction using reagents such as ethylene dibromide under basic conditions.
Final Assembly: The final step involves the assembly of the furan rings with the ethane bridge to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding diketones.
Reduction: Reduction of the furan rings can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under controlled conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups.
Scientific Research Applications
5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) has several applications in scientific research:
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Pharmaceuticals: Potential use as a building block for the synthesis of biologically active compounds.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) involves its interaction with various molecular targets. The furan rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
5,5’-(Ethane-1,2-diyl)bis(2-(1-(furan-2-yl)ethyl)furan): Similar structure but with a different ethane bridge configuration.
5,5’-(Methane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan): Similar structure with a methane bridge instead of an ethane bridge.
Uniqueness
5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) is unique due to its specific ethane bridge configuration, which imparts distinct electronic and steric properties compared to its analogs.
Properties
CAS No. |
61093-47-8 |
|---|---|
Molecular Formula |
C22H22O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)ethyl]-5-[1-[5-[1-(furan-2-yl)ethyl]furan-2-yl]ethyl]furan |
InChI |
InChI=1S/C22H22O4/c1-14(17-6-4-12-23-17)19-8-10-21(25-19)16(3)22-11-9-20(26-22)15(2)18-7-5-13-24-18/h4-16H,1-3H3 |
InChI Key |
OBSVYRWHTSDGED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)C2=CC=C(O2)C(C)C3=CC=C(O3)C(C)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)

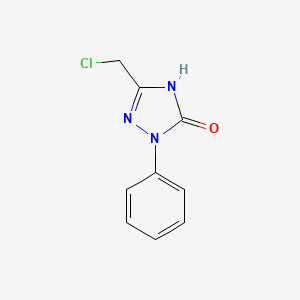
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)
